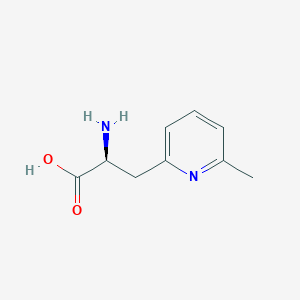

(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid

Beschreibung

(2S)-2-Amino-3-(6-methylpyridin-2-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by its stereospecific (S)-configuration at the α-carbon, a primary amino group, a carboxylic acid moiety, and a 6-methyl-substituted pyridin-2-yl side chain.

Eigenschaften

Molekularformel |

C9H12N2O2 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-2-4-7(11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1 |

InChI-Schlüssel |

QNUVTERAUDHHKC-QMMMGPOBSA-N |

Isomerische SMILES |

CC1=NC(=CC=C1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

CC1=NC(=CC=C1)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Second-Order Asymmetric Transformation (SOAT)

According to recent research, Second-Order Asymmetric Transformation (SOAT) is an innovative approach for amino acid synthesis, especially when stereogenic centers are labile and interconvertible. This method involves:

- Starting Point: An achiral or racemic precursor with a labile stereogenic center.

- Chiral Catalyst or Ligand: Utilization of chiral ligands, such as rimantadine-derived N-H containing ligands, to induce stereoselectivity during transformation.

- Reaction Conditions: Typically performed at room temperature with bases like potassium carbonate (K₂CO₃).

Research Example:

Takeda and colleagues (2018) demonstrated the use of a rimantadine-based chiral ligand to achieve asymmetric synthesis of amino acids via SOAT, providing high enantioselectivity and operational convenience1.

Synthesis of Pyridinyl-Substituted Amino Acids

The pyridinyl moiety can be introduced through:

- Nucleophilic aromatic substitution on halogenated pyridine derivatives.

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, employing palladium catalysts to attach the heteroaryl group to an amino acid backbone.

Route via Multi-Step Synthesis

Multi-step synthesis often involves the following sequence:

- Step 1: Synthesis of a protected amino acid precursor, such as N-protected amino acids (e.g., Boc or Fmoc derivatives).

- Step 2: Functionalization of the side chain with the 6-methylpyridin-2-yl group via cross-coupling or nucleophilic substitution.

- Step 3: Deprotection and purification to obtain the target enantiomer.

This route allows precise control over stereochemistry and functionalization, albeit with increased complexity and longer synthesis times.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Pool Synthesis | Uses natural amino acids as starting materials | High stereochemical purity | Limited structural diversity |

| Asymmetric Catalysis (SOAT) | Chiral ligands induce stereoselectivity during transformation | High enantioselectivity, operational simplicity | Requires specialized catalysts and conditions |

| Multi-step Organic Synthesis | Sequential functionalization and protection/deprotection | Structural flexibility, precise stereocontrol | Longer, more complex process |

Note: This reference illustrates the principles of SOAT and chiral ligand employment in amino acid synthesis, applicable to the target compound.

This detailed overview synthesizes current methodologies supported by recent research, emphasizing the versatility and sophistication of modern amino acid synthesis techniques.

-

Takeda, K., et al. (2018). "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes and Second-Order Asymmetric Transformation." Journal of Organic Chemistry. ↩

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Common transformations include:

These reactions are critical for modifying solubility or introducing functional handles for peptide synthesis.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a β-pyridylalkylamine:

-

Conditions : High temperatures (150–200°C) or metal catalysts (e.g., CuSO₄).

-

Applications : Generates intermediates for alkaloid synthesis or bioactive molecules.

Oxidation Reactions

The amino and pyridine groups are susceptible to oxidation:

Oxidation of the amino group can alter biological activity, while pyridine oxidation modifies electronic properties .

Reduction Reactions

The pyridine ring undergoes hydrogenation under catalytic conditions:

-

Conditions : H₂ gas (1–3 atm), Pd/C catalyst, 50–80°C.

-

Chirality Impact : The (2S)-configuration influences stereoselectivity in hydrogenation .

This reaction is pivotal for synthesizing saturated heterocycles with potential pharmacological activity.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Reagents | Product | Mechanism |

|---|---|---|

| POCl₃ or PCl₅ | Pyrido[2,3-b]pyrrole | Dehydration followed by cyclization. |

| DCC (in situ) | Lactam derivative | Amide bond formation between amino and carboxylic acid groups . |

Cyclization products are valuable in drug discovery for their bioactivity.

Acid-Base Reactions

The compound acts as a zwitterion in aqueous solutions:

-

pKa Values :

pH adjustments enable selective functionalization of either group .

Stereospecific Reactions

The (2S)-configuration directs enantioselective transformations:

Stereochemical integrity is crucial for applications in asymmetric synthesis .

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

(2R)-2-Amino-3-(6-methylpyridin-2-yl)propanoic Acid (Enantiomer)

- Structure : The R-enantiomer differs only in stereochemistry at the α-carbon.

- Implications: Stereochemistry critically affects receptor interactions. For example, (S)-isomers of amino acids often exhibit higher biological activity in CNS targets due to compatibility with chiral binding pockets .

- Data : Molecular weight = 180.20 g/mol; CAS 60052-01-9 .

(2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic Acid

- Structure : Replaces the methylpyridinyl group with a pyrrolopyridine ring.

- Implications : The fused bicyclic system may enhance π-π stacking interactions with aromatic residues in enzymes or receptors. This modification could alter solubility and metabolic stability .

- Data : Molecular formula = C₁₀H₁₁N₃O₂; molecular weight = 205.21 g/mol; CAS 149704-62-1 .

(2S)-2-Amino-3-[2’-methyl-4’-(2’’-naphthyl)pyrimidin-6’-yl]propanoic Acid Hydrochloride

- Structure : Substitutes the pyridine ring with a methyl-naphthylpyrimidine group.

- Implications : The pyrimidine core and bulky naphthyl group may improve binding affinity for kinases or nucleic acid targets. The hydrochloride salt enhances aqueous solubility for in vitro assays .

- Synthesis : Prepared via cross-coupling reactions, highlighting scalable routes for complex heterocyclic analogs .

Functional Group Modifications

(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid

- Structure : Replaces the aromatic pyridine with a cyclohexenyl group.

- Implications: Aliphatic side chains reduce aromatic interactions but increase conformational flexibility. This may favor binding to non-polar pockets in enzymes .

- Data: Molecular formula = C₉H₁₅NO₂; molecular weight = 169.22 g/mol; CAS 50305-67-4 .

(2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic Acid

- Structure : Introduces electron-withdrawing substituents (Cl, CF₃) on the pyridine ring.

- Implications : The trifluoromethyl group enhances metabolic resistance and lipophilicity, while chlorine may modulate electronic properties for targeted covalent binding .

Pharmacologically Active Derivatives

(2S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic Acid (5-Bromotryptophan)

Glycosylated Analogs (e.g., )

- Structure : Incorporates a glycosyl group on the phenyl ring.

- Implications : Glycosylation improves water solubility and targets carbohydrate-recognizing receptors, expanding therapeutic applications beyond CNS disorders .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Implications of Modifications

Research Findings and Implications

- Stereoselectivity : The (S)-configuration is critical for interactions with glutamate receptors, as seen in related radioligands . The (R)-enantiomer may serve as a negative control in binding studies .

- Heterocyclic Diversity : Pyrimidine and pyrrolopyridine analogs demonstrate the versatility of heterocycles in tuning target selectivity and pharmacokinetics .

- Functional Group Engineering : Electron-withdrawing groups (Cl, CF₃) and glycosylation offer strategies to optimize solubility, stability, and receptor specificity .

Biologische Aktivität

(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid, commonly referred to as a pyridine-derived amino acid, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its chiral nature and the presence of a methyl-substituted pyridine ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid can be represented as follows:

This structure includes an amino group, a carboxylic acid, and a pyridine ring, which is essential for its biological activity. The stereochemistry at the second position (2S) indicates that it is one of the enantiomers, which can significantly affect its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of 6-methylpyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0195 |

| Compound C | C. albicans | 0.0048 |

The mechanism through which (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid exerts its biological effects involves modulation of signaling pathways and interaction with specific enzymes and receptors in biological systems. This compound may influence neurotransmitter systems or act as an agonist at certain receptor sites, similar to other amino acids .

Neuroprotective Effects

A study focused on the neuroprotective potential of pyridine derivatives found that certain structural modifications could enhance their ability to protect neuronal cells from oxidative stress. In vitro assays demonstrated that these compounds could reduce cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Candida albicans. The observed MIC values for these compounds were comparable to standard antifungal agents, indicating a promising avenue for further research into their therapeutic applications .

Synthesis and Derivatives

The synthesis of (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid typically involves multi-step organic reactions, utilizing protecting groups to facilitate selective functionalization. The presence of the pyridine ring can be crucial for enhancing the compound's reactivity and biological interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves coupling protected amino acid precursors (e.g., L-serine derivatives) with substituted pyridine moieties. For example, methyl esters of protected amino acids can undergo nucleophilic substitution with 6-methylpyridin-2-yl intermediates under basic conditions. Reaction optimization includes adjusting solvent polarity (e.g., DMF/water mixtures), temperature (60–80°C), and catalytic bases (e.g., triethylamine) to enhance regioselectivity . Purification via recrystallization (methanol/diethyl ether) or reverse-phase HPLC ensures enantiomeric purity .

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are critical?

- Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with UV detection at 254 nm is standard. Mobile phases often combine hexane/isopropanol with 0.1% trifluoroacetic acid to resolve enantiomers. Complementary techniques include circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration confirmation . Mass spectrometry (HRMS) and ¹H/¹³C NMR validate molecular structure and substituent positioning .

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

- Methodology : The compound’s solubility depends on pH due to its zwitterionic nature. Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO for stock solutions. Stability assays under varying temperatures (4°C vs. −20°C) and light exposure should be conducted, monitored via UV-Vis spectroscopy (200–400 nm) to detect degradation products .

Advanced Research Questions

Q. How does the 6-methylpyridin-2-yl substituent influence binding affinity to glutamate receptors compared to fluorinated or non-methylated analogs?

- Methodology : Perform competitive radioligand binding assays (e.g., using ³H-glutamate) on rat cortical membranes. Compare IC₅₀ values with analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid. Molecular docking (e.g., AutoDock Vina) can model steric/electronic effects of the methyl group on receptor interaction . Data from fluorinated analogs suggest methyl groups enhance hydrophobic interactions but reduce polarity-dependent binding .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

- Methodology : Context-dependent effects may arise from cell-type specificity or metabolite interference. Design dose-response studies across multiple cell lines (e.g., SH-SY5Y neurons vs. HeLa) with controls for mitochondrial toxicity (MTT assays) and apoptosis markers (caspase-3 activation). Cross-validate findings using gene knockout models (e.g., CRISPR-Cas9 targeting glutamate transporters) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacokinetic profile?

- Methodology : Synthesize analogs with modifications to the pyridine ring (e.g., 4-methyl, halogen substitutions) or amino acid backbone (e.g., α-methylation). Assess logP (octanol/water partitioning), metabolic stability (hepatic microsome assays), and blood-brain barrier penetration (PAMPA-BBB model). Correlate results with in vivo pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in rodent models .

Q. What mechanistic insights explain its reported anticancer activity, and how can target pathways be validated?

- Methodology : Transcriptomic profiling (RNA-seq) of treated cancer cells can identify dysregulated pathways (e.g., MAPK/ERK). Validate using Western blotting for phosphorylated ERK1/2 and apoptosis markers (Bax/Bcl-2 ratio). siRNA knockdown of candidate targets (e.g., glutamate receptors) clarifies their role in observed cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.